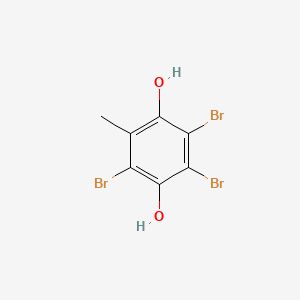

Hydroquinone, 2-methyl-3,5,6-tribromo-

Description

Contextualization within Substituted Aromatic Hydrocarbons and Organobromine Chemistry

Substituted aromatic hydrocarbons are organic compounds that feature a benzene (B151609) ring with one or more hydrogen atoms replaced by other functional groups. This substitution dramatically influences the molecule's physical and chemical properties. When the substituents are halogen atoms, the resulting compounds are known as halogenated aromatic hydrocarbons.

Within this broad category, organobromine compounds, which contain a carbon-bromine bond, are of significant interest. wikipedia.org The presence of bromine, a halogen, imparts unique characteristics to the molecule. Bromine is more electronegative than carbon, leading to a polarized carbon-bromine bond where the carbon atom becomes electrophilic. wikipedia.org This inherent reactivity makes organobromine compounds valuable intermediates in various chemical syntheses. researchgate.net The reactivity of organobromine compounds is generally intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost for many applications. wikipedia.org

Hydroquinones, also known as benzene-1,4-diols, are a specific type of phenol with two hydroxyl groups attached to a benzene ring in a para position. wikipedia.org The parent compound, hydroquinone (B1673460), is a white granular solid with the chemical formula C₆H₄(OH)₂. wikipedia.org The introduction of bromine atoms and a methyl group to the hydroquinone structure, as in the case of Hydroquinone, 2-methyl-3,5,6-tribromo-, creates a highly substituted and specialized molecule.

Significance of Highly Substituted Hydroquinone Derivatives in Chemical Research

Highly substituted hydroquinone derivatives are the subject of considerable research due to their diverse and often enhanced properties compared to their simpler counterparts. The nature and position of the substituents on the hydroquinone ring can fine-tune the molecule's electronic, steric, and redox characteristics.

For instance, the introduction of electron-withdrawing groups, such as bromine atoms, can significantly alter the redox potential of the hydroquinone/quinone couple. vulcanchem.com This property is crucial in fields like electrochemistry and materials science, where researchers are developing new redox-switchable systems. researchgate.netacs.org Furthermore, the antioxidant properties of hydroquinones can be modulated by substitution, which is of interest in the study of free radical scavenging and the prevention of oxidative damage. nih.gov The synthesis of various hydroquinone derivatives, including esters and ethers, has been explored to create compounds with specific biological activities, such as tyrosinase inhibition. nih.gov

Specific Research Focus on Hydroquinone, 2-methyl-3,5,6-tribromo-

This article will now narrow its focus to the specific compound, Hydroquinone, 2-methyl-3,5,6-tribromo-. The following sections will provide a detailed examination of its chemical identity, methods of synthesis, and key physicochemical properties. By concentrating solely on this molecule, we aim to provide a thorough and scientifically accurate resource for researchers and chemists interested in this particular highly substituted hydroquinone.

Chemical and Physical Properties

The defining characteristics of Hydroquinone, 2-methyl-3,5,6-tribromo- are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value |

| CAS Number | 63884-43-5 |

| Molecular Formula | C₇H₅Br₃O₂ |

| Molecular Weight | 360.82 g/mol |

| IUPAC Name | 2,3,5-tribromo-6-methylbenzene-1,4-diol |

| Density | 2.387 g/cm³ |

| Boiling Point | 310.8°C |

| InChI | InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |

| SMILES | CC1=C(C(=C(C(=C1Br)O)Br)Br)O |

Data sourced from vulcanchem.com

Synthesis and Production

The primary method for synthesizing Hydroquinone, 2-methyl-3,5,6-tribromo- involves the bromination of a methyl-substituted hydroquinone derivative. A common approach is direct bromination, where 2-methylhydroquinone is treated with bromine (Br₂) or a tribromide reagent in an acidic medium to yield the desired tribrominated product. vulcanchem.com The use of reagents like tribromide-N-methyl-N-butylimidazolium bromide has been reported for this purpose. vulcanchem.com

Physicochemical Properties

Solubility and Stability

The presence of three bromine atoms and a methyl group imparts a significant hydrophobic character to the molecule. vulcanchem.com Consequently, Hydroquinone, 2-methyl-3,5,6-tribromo- exhibits poor solubility in water but is soluble in organic solvents such as acetonitrile (B52724) and ethyl acetate (B1210297). vulcanchem.com The compound demonstrates moderate stability under normal conditions, with decomposition occurring at temperatures above 300°C. vulcanchem.com

Redox Behavior

A key feature of hydroquinones is their ability to undergo reversible oxidation to the corresponding quinone. Hydroquinone, 2-methyl-3,5,6-tribromo- is no exception and exhibits this characteristic redox activity. vulcanchem.com The electron-withdrawing nature of the bromine substituents influences the electronic structure of the molecule, which in turn affects its redox potential. vulcanchem.com This reversible transition between the hydroquinone and quinone forms is a fundamental aspect of its chemistry. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

63884-43-5 |

|---|---|

Molecular Formula |

C7H5Br3O2 |

Molecular Weight |

360.82 g/mol |

IUPAC Name |

2,3,5-tribromo-6-methylbenzene-1,4-diol |

InChI |

InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |

InChI Key |

JOOPFYJWVJXNHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)O)Br)Br)O |

Origin of Product |

United States |

Nomenclature and Structural Elucidation Considerations

Systematic and Common Nomenclature of Hydroquinone (B1673460), 2-methyl-3,5,6-tribromo-

The compound "Hydroquinone, 2-methyl-3,5,6-tribromo-" is systematically named based on the foundational structure of hydroquinone, which is a benzene (B151609) ring with two hydroxyl (-OH) groups at positions 1 and 4. Following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted benzene derivatives, the substituents are identified and their positions on the ring are numbered to give the lowest possible locants.

In this specific case, the parent molecule is hydroquinone (benzene-1,4-diol). The substituents are one methyl group (-CH₃) and three bromine atoms (-Br). To assign the locants, the carbon atom bearing the methyl group is designated as position 2. Consequently, the bromine atoms are located at positions 3, 5, and 6. This numbering scheme ensures the lowest possible set of locants for the substituents.

Therefore, the systematic IUPAC name for this compound is 2-methyl-3,5,6-tribromobenzene-1,4-diol .

Common names are often used for simpler, more frequently encountered compounds. For instance, hydroquinone is also known as quinol. wikipedia.org However, for a complex, polysubstituted molecule such as 2-methyl-3,5,6-tribromohydroquinone, a specific, widely recognized common name is not readily found in chemical literature. The systematic name remains the most unambiguous and universally understood identifier.

Table 1: Systematic and Common Nomenclature

| Compound Name | Systematic (IUPAC) Name | Common Name |

|---|---|---|

| Hydroquinone, 2-methyl-3,5,6-tribromo- | 2-methyl-3,5,6-tribromobenzene-1,4-diol | Not commonly used |

| Hydroquinone | Benzene-1,4-diol | Quinol |

Positional and Stereochemical Isomerism within Substituted Halogenated Hydroquinones

Isomerism is a key concept in organic chemistry, describing compounds that have the same molecular formula but different arrangements of atoms. For substituted halogenated hydroquinones, both positional and stereochemical isomerism are important considerations.

Positional Isomerism: Positional isomers have the same molecular formula and the same functional groups, but the functional groups are attached to different positions on the parent chain or ring. docbrown.info In the case of a methyltribromohydroquinone, numerous positional isomers are possible by varying the locations of the methyl and bromine substituents on the hydroquinone ring.

For example, keeping the hydroquinone (1,4-diol) backbone, the methyl group could be at position 2, and the three bromine atoms could be arranged in various other combinations, such as 2,3,5-tribromo, 2,3,6-tribromo, or 2,5,6-tribromo. Each of these represents a distinct positional isomer with potentially different physical and chemical properties. The specific compound of focus, 2-methyl-3,5,6-tribromohydroquinone, is one of these many possible positional isomers.

Table 2: Examples of Positional Isomers of Methyltribromohydroquinone

| Isomer Name | Substituent Positions |

|---|---|

| 2-methyl-3,5,6-tribromohydroquinone | Methyl at C2; Bromine at C3, C5, C6 |

| 2-methyl-3,5,?-tribromohydroquinone | Hypothetical isomer for comparison |

Stereochemical Isomerism: Stereoisomers have the same molecular formula and sequence of bonded atoms, but they differ in the three-dimensional orientation of their atoms in space. wikipedia.org A key type of stereoisomerism is enantiomerism, which occurs in molecules that are chiral (non-superimposable on their mirror images). Chirality typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different groups.

In the case of Hydroquinone, 2-methyl-3,5,6-tribromo-, the molecule is achiral. The benzene ring is planar, and there is no carbon atom bonded to four different substituents. Therefore, this specific compound does not exhibit enantiomerism.

However, in the broader class of substituted halogenated hydroquinones, stereoisomerism can arise. For instance, if a substituent on the ring or a side chain contained a chiral center, the molecule as a whole would be chiral and could exist as a pair of enantiomers. Another form of stereoisomerism, atropisomerism, can occur in substituted biaryl systems where rotation around a single bond is restricted, but this is not applicable to a single-ring system like the one . byjus.com

Theoretical Structural Geometries and Bonding Analysis

The molecular geometry and bonding of Hydroquinone, 2-methyl-3,5,6-tribromo- can be understood through theoretical and computational chemistry methods. nih.gov These approaches can predict bond lengths, bond angles, and the electronic distribution within the molecule.

The core of the molecule is a benzene ring, which is aromatic and planar. The substituents—two hydroxyl groups, one methyl group, and three bromine atoms—will influence the geometry and electronic structure of this ring.

Hydroxyl Groups: The two hydroxyl groups are electron-donating through resonance, increasing the electron density of the aromatic ring.

Methyl Group: The methyl group is also weakly electron-donating through an inductive effect.

Bromine Atoms: Bromine atoms are electronegative and are electron-withdrawing through an inductive effect. However, they can also donate electron density to the ring through resonance due to their lone pairs. In halogens, the inductive effect generally outweighs the resonance effect.

The interplay of these electron-donating and electron-withdrawing groups affects the bond lengths within the benzene ring. Bonds adjacent to electron-donating groups may be slightly shorter, while those adjacent to electron-withdrawing groups might be elongated. The steric bulk of the three bromine atoms and the methyl group will likely cause some distortion from a perfectly planar hexagonal geometry for the benzene ring. The C-Br and C-C-Br bond angles may deviate from the ideal 120° of an sp² hybridized carbon due to steric repulsion between the adjacent bulky bromine atoms.

Table 3: Predicted Effects of Substituents on Molecular Geometry

| Substituent | Electronic Effect | Predicted Impact on Benzene Ring Geometry |

|---|---|---|

| -OH (Hydroxyl) | Electron-donating (resonance) | Minor changes in adjacent C-C bond lengths |

| -CH₃ (Methyl) | Electron-donating (inductive) | Minimal effect on ring geometry |

Further analysis using methods like Density Functional Theory (DFT) would be required to provide precise theoretical values for bond lengths, bond angles, and to analyze the molecular orbitals and electronic charge distribution of Hydroquinone, 2-methyl-3,5,6-tribromo-. nih.gov

Synthetic Methodologies and Strategies

Direct Halogenation Approaches for Methylated Hydroquinone (B1673460) Precursors

A straightforward approach to the synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- involves the direct bromination of 2-methylhydroquinone. The hydroxyl groups of the hydroquinone ring are strong activating groups and ortho-, para-directors, while the methyl group is a weaker activating group and also an ortho-, para-director. This combined activation facilitates the electrophilic substitution with bromine.

Regioselective Bromination Techniques

The high reactivity of the 2-methylhydroquinone precursor means that bromination with elemental bromine, typically as bromine water, is likely to proceed readily, potentially leading to the substitution of all available activated positions on the aromatic ring. missouri.eduresearchgate.net The positions at C3, C5, and C6 are all activated by at least one of the hydroxyl groups. The methyl group at C2 further activates the C3 and C5 positions. Given the strong activation, it is plausible that treatment of 2-methylhydroquinone with an excess of a brominating agent like bromine water would lead to the formation of the desired tribrominated product.

N-Bromosuccinimide (NBS) is another common reagent for the bromination of activated aromatic rings, including phenols. missouri.eduorganic-chemistry.orgorganic-chemistry.orgscispace.com The reaction conditions, such as the choice of solvent, can influence the regioselectivity of the bromination. For instance, using dimethylformamide (DMF) as a solvent with NBS has been reported to favor para-substitution in some cases. missouri.edu However, for a highly activated substrate like 2-methylhydroquinone, achieving selective mono- or di-bromination might be challenging, and exhaustive bromination to the tribromo-substituted product is a likely outcome with a stoichiometric excess of NBS.

Table 1: Proposed Direct Bromination of 2-Methylhydroquinone

| Reactant | Reagent(s) | Conditions | Expected Product |

| 2-Methylhydroquinone | Excess Br₂ in H₂O | Room Temperature | Hydroquinone, 2-methyl-3,5,6-tribromo- |

| 2-Methylhydroquinone | ≥ 3 equivalents of NBS | Inert solvent (e.g., CCl₄, CH₃CN) | Hydroquinone, 2-methyl-3,5,6-tribromo- |

Synthesis via Derivatization from Related Brominated Aromatic Compounds

An alternative synthetic strategy involves the modification of an already brominated aromatic precursor. This can include the conversion of brominated phenols or the interconversion from a corresponding benzoquinone.

Conversion Pathways from Brominated Phenols

It may be feasible to synthesize the target compound from a readily available brominated phenol. For instance, one could envision a pathway starting from 2,4,6-tribromophenol. A potential, albeit challenging, sequence would involve the introduction of a methyl group and a second hydroxyl group onto this precursor. The introduction of a methyl group could potentially be achieved through a Friedel-Crafts alkylation, although the highly substituted and deactivated nature of the ring might hinder this reaction. Subsequent introduction of the second hydroxyl group would likely require a multi-step process, possibly involving nitration followed by reduction and diazotization, which adds considerable complexity to this route.

Interconversion between Tribromomethylhydroquinone and Corresponding Tribromomethylbenzoquinone Analogues

Hydroquinones and their corresponding benzoquinones are readily interconverted through oxidation and reduction reactions. This relationship provides a viable synthetic route to Hydroquinone, 2-methyl-3,5,6-tribromo-. The synthesis could first target the corresponding benzoquinone, 2-methyl-3,5,6-tribromobenzoquinone. This quinone could potentially be synthesized by the oxidative bromination of 2-methyl-p-benzoquinone. Once the tribrominated quinone is obtained, it can be reduced to the desired hydroquinone using a variety of reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. This two-step approach of oxidation-bromination followed by reduction is a common strategy in the synthesis of substituted hydroquinones.

Table 2: Synthesis via Benzoquinone Intermediate

| Reactant | Reagent(s) | Conditions | Intermediate/Product |

| 2-Methyl-p-benzoquinone | Brominating agent (e.g., Br₂) | Oxidation conditions | 2-Methyl-3,5,6-tribromobenzoquinone |

| 2-Methyl-3,5,6-tribromobenzoquinone | Reducing agent (e.g., Na₂S₂O₄) | Aqueous solution | Hydroquinone, 2-methyl-3,5,6-tribromo- |

Multi-step Synthetic Sequences from Simpler Aromatic Precursors

Complex polysubstituted aromatic compounds are often best prepared through carefully planned multi-step syntheses, where the order of reactions is critical to ensure the correct regiochemical outcome. organic-chemistry.orgchemistryviews.orgresearchgate.net A plausible multi-step synthesis for Hydroquinone, 2-methyl-3,5,6-tribromo- could start from a simpler, commercially available precursor such as m-cresol (B1676322) (3-methylphenol).

A hypothetical synthetic sequence could be as follows:

Bromination of m-cresol: The hydroxyl and methyl groups would direct bromination to the positions ortho- and para- to them. Treatment with excess bromine would likely yield 2,4,6-tribromo-3-methylphenol.

Nitration: Introduction of a nitro group would be the next step. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry for the subsequent steps.

Reduction: The nitro group would then be reduced to an amino group, for example, using tin and hydrochloric acid or through catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting amino group can be converted to a hydroxyl group via a diazonium salt intermediate. This involves treatment with nitrous acid followed by heating in an aqueous solution.

The success of such a sequence is highly dependent on the regioselectivity of each step, and protecting groups may be necessary to achieve the desired substitution pattern.

Table 3: Illustrative Multi-step Synthesis from m-Cresol

| Starting Material | Step | Reagent(s) | Intermediate/Product |

| m-Cresol | 1. Bromination | Excess Br₂ | 2,4,6-Tribromo-3-methylphenol |

| 2,4,6-Tribromo-3-methylphenol | 2. Nitration | HNO₃, H₂SO₄ | Nitrated tribromomethylphenol |

| Nitrated tribromomethylphenol | 3. Reduction | Sn, HCl or H₂, Pd/C | Aminotribromomethylphenol |

| Aminotribromomethylphenol | 4. Diazotization & Hydrolysis | 1. NaNO₂, HCl 2. H₂O, heat | Hydroquinone, 2-methyl-3,5,6-tribromo- |

Catalytic Approaches in Halogenated Hydroquinone Synthesis

The use of catalysts can offer advantages in terms of reaction efficiency and selectivity in halogenation reactions. researchgate.netscientificupdate.comnih.gov While specific catalytic methods for the synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- are not well-documented, general principles of catalytic halogenation of phenols can be applied.

For instance, the bromination of phenols can be catalyzed by general bases, which facilitate the deprotonation of the phenolic hydroxyl group, thereby increasing the electron density of the aromatic ring and enhancing its reactivity towards electrophilic attack by bromine. researchgate.net Lewis acid catalysts are also commonly employed in electrophilic aromatic substitution reactions to polarize the halogenating agent and increase its electrophilicity.

In the context of synthesizing the target compound, a catalytic approach could potentially be developed to control the degree of bromination of 2-methylhydroquinone, although achieving selective tribromination without the formation of other brominated species would require careful optimization of the catalyst, solvent, and reaction conditions. Various catalysts, including metal-based catalysts and solid acid catalysts, have been explored for the regioselective bromination of phenols and could be investigated for this specific transformation. researchgate.netnih.gov

Table 4: Potential Catalytic Approaches

| Reactant | Reagent(s) | Catalyst | Potential Advantage |

| 2-Methylhydroquinone | Brominating agent (e.g., NBS) | General base (e.g., carboxylate anion) | Enhanced reaction rate |

| 2-Methylhydroquinone | Brominating agent (e.g., Br₂) | Lewis acid (e.g., AlCl₃, FeCl₃) | Increased electrophilicity of bromine |

| 2-Methylhydroquinone | Brominating agent (e.g., KBr/oxidant) | Solid acid catalyst (e.g., zeolites) | Potential for improved regioselectivity and catalyst recyclability |

Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution Dynamics

The aromatic ring of Hydroquinone (B1673460), 2-methyl-3,5,6-tribromo- is significantly deactivated towards electrophilic aromatic substitution. This is a consequence of the cumulative electron-withdrawing inductive effects of the three bromine atoms and the two hydroxyl groups. While the hydroxyl groups are typically activating ortho-, para-directors, and the methyl group is an activating group, the strong deactivating effect of the halogens dominates.

The positions on the aromatic ring are all substituted, which sterically hinders the approach of an electrophile. Any electrophilic attack would necessitate the displacement of a substituent, a process that is generally not favored. Under forcing conditions, substitution of a bromine atom might be possible, but this would require a highly reactive electrophile and harsh reaction conditions. The mechanism would likely proceed through a Wheland intermediate, a resonance-stabilized carbocation, though the stability of this intermediate would be significantly reduced by the presence of the electron-withdrawing bromine atoms.

| Position | Substituent | Electronic Effect | Steric Hindrance |

| 1 | -OH | Activating (Resonance), Deactivating (Inductive) | Moderate |

| 2 | -CH₃ | Activating (Inductive, Hyperconjugation) | Low |

| 3 | -Br | Deactivating (Inductive) | High |

| 4 | -OH | Activating (Resonance), Deactivating (Inductive) | Moderate |

| 5 | -Br | Deactivating (Inductive) | High |

| 6 | -Br | Deactivating (Inductive) | High |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the ring of Hydroquinone, 2-methyl-3,5,6-tribromo- is more plausible than electrophilic substitution, particularly at the positions bearing bromine atoms. The electron-withdrawing nature of the multiple substituents increases the electrophilicity of the aromatic ring, making it more susceptible to attack by strong nucleophiles.

The reaction would likely proceed via an SNAr (Substitution Nucleophilic Aromatic) mechanism. This pathway involves the formation of a negatively charged Meisenheimer complex as a reaction intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The three bromine atoms and the quinone structure that can be formed upon oxidation would facilitate this. For a successful SNAr reaction, a strong nucleophile and typically elevated temperatures are required.

Oxidation-Reduction Chemistry of the Hydroquinone/Quinone Redox Couple

A central feature of hydroquinone chemistry is its ability to undergo reversible oxidation to the corresponding quinone. For Hydroquinone, 2-methyl-3,5,6-tribromo-, this transformation yields 2-methyl-3,5,6-tribromo-p-benzoquinone. This redox process involves the transfer of two electrons and two protons.

The redox potential of this couple is influenced by the substituents on the aromatic ring. The electron-withdrawing bromine atoms are expected to increase the redox potential, making the hydroquinone more easily oxidized compared to unsubstituted hydroquinone. This is because the bromine atoms stabilize the oxidized quinone form by withdrawing electron density.

The oxidation of Hydroquinone, 2-methyl-3,5,6-tribromo- to its corresponding quinone likely proceeds through a stepwise mechanism involving the formation of a semiquinone radical intermediate. This process can be initiated by chemical oxidants or electrochemical methods.

Mechanisms of Chemical Degradation and Transformation

Substituted hydroquinones can be susceptible to photochemical degradation. Upon absorption of UV radiation, Hydroquinone, 2-methyl-3,5,6-tribromo- can be excited to a higher energy state. This excited state can undergo several transformation pathways.

One potential pathway is the homolytic cleavage of a carbon-bromine bond, leading to the formation of an aryl radical and a bromine radical. These reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with other molecules, leading to a complex mixture of degradation products. Another possibility is photo-oxidation, where the excited hydroquinone reacts with molecular oxygen to form the corresponding quinone and reactive oxygen species like singlet oxygen or superoxide (B77818) radicals.

The hydrolytic stability of Hydroquinone, 2-methyl-3,5,6-tribromo- is expected to be relatively high under neutral and acidic conditions. The carbon-bromine bonds on the aromatic ring are generally resistant to hydrolysis. However, under strongly basic conditions, nucleophilic substitution of the bromine atoms by hydroxide (B78521) ions may occur, particularly at elevated temperatures.

The decomposition kinetics would likely follow pseudo-first-order behavior under conditions where the concentration of the attacking nucleophile (e.g., hydroxide) is in large excess. The rate of decomposition would be dependent on factors such as pH, temperature, and the presence of catalysts.

| Degradation Pathway | Conditions | Key Intermediates |

| Photochemical | UV Radiation | Aryl radicals, Bromine radicals, Semiquinone radicals |

| Hydrolytic (Basic) | High pH, Elevated Temperature | Meisenheimer complex |

Rearrangement Reactions Involving the Methyl Substituent

Direct rearrangement reactions involving the 2-methyl substituent on the hydroquinone ring of 2-methyl-3,5,6-tribromohydroquinone are not extensively documented in scientific literature. The high degree of substitution and the presence of three electron-withdrawing bromine atoms on the aromatic ring significantly influence its reactivity. However, analogous rearrangement reactions in related phenolic systems, particularly the dienone-phenol rearrangement, provide a basis for understanding potential mechanistic pathways.

The dienone-phenol rearrangement is an acid-catalyzed reaction where a 4,4-disubstituted cyclohexadienone isomerizes to a stable 3,4-disubstituted phenol. wikipedia.org This process is driven by the formation of a thermodynamically stable aromatic ring. The key step in this rearrangement is the 1,2-migration of a substituent, such as a methyl group, to an adjacent electron-deficient carbon. pw.live

For a rearrangement of the methyl group in a derivative of 2-methyl-3,5,6-tribromohydroquinone to occur, it would likely proceed through a dienone intermediate. The general mechanism involves the following steps:

Protonation: In the presence of a strong acid, the carbonyl oxygen of the cyclohexadienone intermediate is protonated, leading to the formation of a resonance-stabilized carbocation.

Carbocation Formation: The positive charge is delocalized across the ring, with one of the resonance structures placing the positive charge on a carbon adjacent to the methyl-substituted carbon.

1,2-Methyl Shift: The methyl group then migrates with its pair of electrons to the adjacent carbocation, forming a new, more stable carbocation. The propensity of a group to migrate is known as its migratory aptitude. youtube.com

Deprotonation: Finally, a proton is eliminated from the hydroxyl group, leading to the re-aromatization of the ring and the formation of the rearranged phenolic product. pw.live

The presence of three bromine atoms on the ring would be expected to have a significant electronic effect on this rearrangement. As electron-withdrawing groups, they would destabilize the carbocation intermediate, potentially making the rearrangement more difficult to achieve compared to an unsubstituted or alkyl-substituted ring.

The migratory aptitude of different substituents plays a crucial role in the dienone-phenol rearrangement. In cases where two different groups are present at the C4 position of the dienone, the group that can better stabilize a positive charge in the transition state will preferentially migrate. The general order of migratory aptitude is often cited, though it can be influenced by reaction conditions. wikipedia.org

| Aspect | Description |

|---|---|

| Reaction Type | Acid-catalyzed intramolecular rearrangement |

| Driving Force | Formation of a stable aromatic system |

| Key Intermediate | Resonance-stabilized carbocation (arenium ion) |

| Migrating Group | Typically an alkyl or aryl group |

| General Migratory Aptitude | Phenyl > Alkyl (e.g., methyl) |

While no specific examples of the methyl group rearrangement for Hydroquinone, 2-methyl-3,5,6-tribromo- are available, the principles of the dienone-phenol rearrangement provide a theoretical framework for how such a transformation might occur.

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For "Hydroquinone, 2-methyl-3,5,6-tribromo-," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

In the ¹H NMR spectrum of "Hydroquinone, 2-methyl-3,5,6-tribromo-," the number of signals, their chemical shifts (δ), and their integration values provide crucial information. Due to the molecule's structure, with a single methyl group and two hydroxyl groups on a heavily substituted benzene (B151609) ring, a relatively simple spectrum is anticipated.

The protons of the two hydroxyl (-OH) groups are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature, but typically they would be found in the downfield region. The methyl (-CH₃) group protons will give rise to a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift of this methyl group is influenced by its position on the aromatic ring and the presence of adjacent bromine atoms, which are electron-withdrawing. This would likely shift the signal slightly downfield compared to an unsubstituted toluene.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.2 - 2.5 | Singlet | 3H |

| -OH (at C1) | 4.5 - 6.0 | Broad Singlet | 1H |

| -OH (at C4) | 4.5 - 6.0 | Broad Singlet | 1H |

Note: The chemical shifts for the hydroxyl protons are highly dependent on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "Hydroquinone, 2-methyl-3,5,6-tribromo-" will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The aromatic carbons will resonate in the downfield region of the spectrum. The carbons bearing the hydroxyl groups (C1 and C4) will be shifted significantly downfield due to the deshielding effect of the oxygen atoms. Similarly, the carbons bonded to the electron-withdrawing bromine atoms (C3, C5, and C6) will also experience a downfield shift. The carbon of the methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| C2 | 120 - 130 |

| C3 | 110 - 120 |

| C5 | 110 - 120 |

| C6 | 115 - 125 |

| C1 | 145 - 155 |

| C4 | 145 - 155 |

Note: These are estimated chemical shifts based on known substituent effects on benzene rings.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In the case of "Hydroquinone, 2-methyl-3,5,6-tribromo-," a COSY spectrum would be expected to show no cross-peaks, as all proton signals are singlets with no vicinal or geminal proton-proton coupling. This lack of correlation would support the proposed isolated nature of the methyl and hydroxyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HMQC or HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, confirming their direct bond.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For "Hydroquinone, 2-methyl-3,5,6-tribromo-," with a molecular formula of C₇H₅Br₃O₂, HRMS would be used to confirm this composition. The presence of three bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data:

| Molecular Formula | Calculated m/z |

| C₇H₅⁷⁹Br₃O₂ | [M]⁺ |

| C₇H₅⁷⁹Br₂⁸¹BrO₂ | [M+2]⁺ |

| C₇H₅⁷⁹Br⁸¹Br₂O₂ | [M+4]⁺ |

| C₇H₅⁸¹Br₃O₂ | [M+6]⁺ |

Note: The relative intensities of these isotopic peaks would follow a predictable pattern for a compound containing three bromine atoms.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. For "Hydroquinone, 2-methyl-3,5,6-tribromo-," common fragmentation pathways could include:

Loss of a bromine atom: A significant fragment ion could be observed corresponding to the loss of a bromine radical ([M-Br]⁺).

Loss of a methyl group: Fragmentation could involve the cleavage of the methyl group, resulting in a [M-CH₃]⁺ ion.

Loss of a hydroxyl group: The loss of a hydroxyl radical ([M-OH]⁺) is another possible fragmentation pathway.

Loss of carbon monoxide: Aromatic compounds containing hydroxyl groups can sometimes lose a molecule of carbon monoxide (CO) from the ring structure, leading to a [M-CO]⁺ fragment.

The analysis of these and other potential fragment ions would provide strong evidence to support the proposed structure of "Hydroquinone, 2-methyl-3,5,6-tribromo-".

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Theoretical Vibrational Analysis:

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide valuable insights into the expected vibrational frequencies. nih.gov For a related compound, 2-bromohydroquinone, DFT calculations have been shown to accurately reproduce experimental vibrational spectra. nih.govresearchgate.net A similar theoretical approach for Hydroquinone (B1673460), 2-methyl-3,5,6-tribromo- would be expected to yield reliable predictions.

Expected Characteristic Vibrational Modes:

The IR and Raman spectra of Hydroquinone, 2-methyl-3,5,6-tribromo- would be dominated by several key vibrational modes. The presence of hydroxyl (-OH) groups is typically characterized by a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. nih.gov The broadness of this peak is indicative of hydrogen bonding. The C-O stretching vibrations of the hydroxyl groups would likely appear in the 1200-1300 cm⁻¹ region.

The aromatic ring itself will exhibit a series of characteristic vibrations. The C-H stretching vibration of the methyl group is expected in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact positions and intensities of these peaks.

The presence of three bromine atoms and a methyl group will result in a complex fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range. The C-CH₃ stretching and bending vibrations will also contribute to the complexity of this region.

A hypothetical data table of the principal expected vibrational modes for Hydroquinone, 2-methyl-3,5,6-tribromo- is presented below, based on general spectroscopic principles and data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (Methyl) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1400-1600 | Medium to Strong |

| C-O Stretch | 1200-1300 | Medium |

| C-Br Stretch | 500-700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophore in Hydroquinone, 2-methyl-3,5,6-tribromo- is the substituted benzene ring.

The electronic transitions in aromatic compounds like hydroquinone are typically π → π* transitions. wikipedia.org Unsubstituted hydroquinone in aqueous solution exhibits an absorption maximum around 292 nm. researchgate.net The introduction of substituents on the aromatic ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).

For Hydroquinone, 2-methyl-3,5,6-tribromo-, the presence of both an electron-donating methyl group and electron-withdrawing bromine atoms, as well as the hydroxyl groups, will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. Halogen substitution on hydroquinone derivatives can lead to shifts in the UV-Vis absorption bands. It is anticipated that the multiple bromine substituents would lead to a bathochromic shift in the λmax compared to unsubstituted hydroquinone.

A hypothetical UV-Vis absorption data table for Hydroquinone, 2-methyl-3,5,6-tribromo- is provided below, illustrating the expected electronic transitions.

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* | 295-310 | Ethanol |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in Hydroquinone, 2-methyl-3,5,6-tribromo-, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for Hydroquinone, 2-methyl-3,5,6-tribromo- is not publicly available, studies on similar brominated organic molecules reveal common structural motifs. rsc.org It is expected that the crystal packing of this compound would be significantly influenced by hydrogen bonding between the hydroxyl groups of adjacent molecules. These hydrogen bonds would likely form chains or networks, creating a stable crystal lattice.

A hypothetical crystallographic data table for Hydroquinone, 2-methyl-3,5,6-tribromo- is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 980 |

| Z | 4 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like Hydroquinone (B1673460), 2-methyl-3,5,6-tribromo-, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its behavior. nih.gov

Molecular Orbital Analysis and Frontier Molecular Orbitals

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. dergipark.org.tremerginginvestigators.org

For Hydroquinone, 2-methyl-3,5,6-tribromo-, the presence of electron-donating groups (the hydroxyl and methyl groups) and electron-withdrawing groups (the bromine atoms) would significantly influence the energies and distributions of these orbitals. The hydroxyl and methyl groups would be expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the highly electronegative bromine atoms would lower the energy of the LUMO, enhancing its electron-accepting capabilities. nih.gov

The distribution of the HOMO would likely be concentrated on the hydroquinone ring and the oxygen atoms of the hydroxyl groups, reflecting the primary sites for electron donation. The LUMO, in contrast, would be expected to have significant contributions from the bromine atoms and the carbon atoms of the aromatic ring, indicating the regions most susceptible to nucleophilic attack. researchgate.net

Prediction of Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to quantify the chemical behavior of Hydroquinone, 2-methyl-3,5,6-tribromo-.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential suggests greater reactivity.

Chemical Hardness (η): This property indicates the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. emerginginvestigators.org

Electrophilicity Index (ω): This index, proposed by Parr, provides a measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net It is calculated as ω = μ² / (2η). The presence of three electron-withdrawing bromine atoms is expected to result in a relatively high electrophilicity index for this compound, suggesting it would act as a strong electrophile in reactions.

A hypothetical data table for the predicted reactivity descriptors of Hydroquinone, 2-methyl-3,5,6-tribromo- is presented below, based on trends observed in similar halogenated phenolic compounds.

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | Relatively High | Good electron donor at hydroxyl sites |

| LUMO Energy | Relatively Low | Good electron acceptor, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity |

| Chemical Potential (μ) | Negative | Tendency to accept electrons |

| Chemical Hardness (η) | Moderate | Moderate stability |

| Electrophilicity Index (ω) | High | Strong electrophilic character |

Computational Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. For Hydroquinone, 2-methyl-3,5,6-tribromo-, the chemical shifts would be influenced by the electronic environment of each nucleus. The protons of the hydroxyl groups would likely appear as broad singlets, with their chemical shifts dependent on solvent and concentration. The methyl protons would give rise to a singlet, with its chemical shift influenced by the adjacent bromine atom. The aromatic proton's chemical shift would be significantly affected by the surrounding bulky and electronegative bromine atoms. beilstein-journals.orgrsc.org

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated to identify characteristic functional group frequencies. For this molecule, key vibrational modes would include the O-H stretching and bending frequencies of the hydroxyl groups, the C-H stretching and bending of the methyl group, and the C-Br stretching frequencies. The O-H stretching vibrations are expected to be red-shifted due to potential intramolecular hydrogen bonding with the adjacent bromine atoms. nih.govnih.gov Studies on bromophenols have shown that increasing bromination leads to a red shift in the O-H stretching frequency. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of Hydroquinone, 2-methyl-3,5,6-tribromo- in different environments.

Due to the presence of bulky bromine atoms ortho to the hydroxyl groups, steric hindrance would likely play a significant role in the preferred conformations of the molecule. rsc.org The orientation of the hydroxyl groups and the methyl group would be influenced by a balance of steric repulsion from the bromine atoms and potential intramolecular hydrogen bonding between the hydroxyl protons and the lone pairs of the bromine atoms. MD simulations could explore the rotational barriers around the C-O and C-C bonds to identify the most stable conformers. researchgate.net

In a condensed phase, such as in a solvent or in the solid state, MD simulations could also model intermolecular interactions. The hydroxyl groups are capable of forming hydrogen bonds, acting as both donors and acceptors. These interactions would be crucial in determining the packing of the molecules in a crystal lattice or their solvation in a polar solvent. The bromine atoms can also participate in halogen bonding, a non-covalent interaction that could further influence the supramolecular assembly.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or activities. While no specific QSAR model for the chemical behavior of Hydroquinone, 2-methyl-3,5,6-tribromo- exists, the principles of QSAR can be applied to predict its properties based on data from related halogenated phenols. researchgate.netresearchgate.net

For a QSAR model predicting a property like aqueous solubility or partitioning behavior (logP), various molecular descriptors would be relevant. These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution in the molecule. nih.gov

Steric Descriptors: Like molecular volume, surface area, and specific conformational indices, which account for the size and shape of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape indices.

Hydrophobicity Descriptors: Often represented by the octanol-water partition coefficient (logP), which is crucial for predicting environmental fate and transport. jst.go.jp

A hypothetical QSAR model for a physicochemical property of a series of brominated hydroquinones might take the following linear form:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ*(Descriptorₙ)

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Hydroquinone (B1673460), 2-methyl-3,5,6-tribromo-, allowing for its effective separation from interfering compounds prior to detection.

Gas chromatography-mass spectrometry is a highly effective method for the analysis of semi-volatile and thermally stable brominated compounds like Hydroquinone, 2-methyl-3,5,6-tribromo-. Due to the polar nature of the hydroxyl groups, derivatization is often a necessary step to increase thermal stability and improve chromatographic peak shape. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the polar -OH groups into less polar trimethylsilyl (B98337) (-OTMS) ethers.

The choice of ionization technique is critical. While standard Electron Impact (EI) ionization can be used, it may cause extensive fragmentation. Electron Capture Negative Ionization (ECNI) is often preferred for polyhalogenated compounds. nih.govresearchgate.net ECNI provides significantly higher sensitivity for compounds with multiple bromine atoms due to the high electron affinity of bromine, resulting in lower detection limits. nih.govresearchgate.net In ECNI mode, the analysis typically monitors the bromide isotopes ([M-H]⁻ or Br⁻ ions at m/z 79 and 81), providing excellent selectivity.

Table 1: Illustrative GC-MS Parameters for Derivatized Hydroquinone, 2-methyl-3,5,6-tribromo-

| Parameter | Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Derivatization | BSTFA to form the di-TMS ether |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| MS Interface Temp | 300 °C |

| Selected Ions (m/z) | 79, 81 (Bromide ions), or molecular ion cluster of the derivative |

Liquid chromatography-mass spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC-MS that avoids the need for derivatization. This technique is well-suited for polar phenolic compounds. researchgate.net

A reverse-phase HPLC separation is typically employed, using a C18 or phenyl-hexyl column to achieve separation based on polarity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. researchgate.net

Electrospray ionization (ESI) in negative ion mode is the most common interface for this class of compounds, as the phenolic hydroxyl group is readily deprotonated to form the [M-H]⁻ precursor ion. In tandem MS, this precursor ion is fragmented in a collision cell to produce characteristic product ions, which are then monitored for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Table 2: Example LC-MS/MS Parameters for Hydroquinone, 2-methyl-3,5,6-tribromo-

| Parameter | Value/Condition |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| Precursor Ion [M-H]⁻ | m/z 408.7 (for C₇H₅Br₃O₂) |

| Product Ions (MRM) | m/z 81 (Br⁻), m/z 328.8 ([M-H-Br]⁻) |

When mass spectrometric detection is not available, HPLC with other detectors can be utilized. nih.govrsc.org A common approach involves reverse-phase HPLC separation coupled with a Diode Array Detector (DAD) or a standard UV-Vis detector. aseancosmetics.org The hydroquinone structure contains a chromophore that absorbs UV light. The detection wavelength is typically set at or near the compound's maximum absorbance (λmax), which for hydroquinone derivatives is often in the range of 280-300 nm. nih.govresearchgate.net This method is robust and widely used, though it may lack the sensitivity and selectivity of MS-based methods, particularly in complex samples.

Electrochemical Detection Methods

The hydroquinone moiety of the target molecule makes it inherently electrochemically active. The two hydroxyl groups on the aromatic ring can be readily oxidized in a reversible two-electron, two-proton process. This property allows for sensitive detection using electrochemical methods such as cyclic voltammetry, differential pulse voltammetry (DPV), or chronoamperometry. rsc.orgmdpi.com

Analysis is typically performed using a three-electrode system, often with a modified working electrode (e.g., glassy carbon electrode) to enhance sensitivity and reduce the oxidation potential. rsc.orgmdpi.com The current generated from the oxidation of the hydroquinone is directly proportional to its concentration. This technique can be highly selective and achieve very low detection limits, though it can be susceptible to interference from other electroactive species in the sample matrix. rsc.org

Spectrophotometric Assays for Concentration Determination

For bulk analysis or in simple matrices, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification. nih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for hydroquinone is around 293 nm in methanol. nih.gov

Additionally, colorimetric assays based on redox reactions can be employed. The hydroquinone can be oxidized by a suitable agent (e.g., a solution of potassium bromate (B103136) and bromide) to form a colored product. uobaghdad.edu.iq The excess oxidizing agent can be determined by back-titration, or the colored product can be measured spectrophotometrically. uobaghdad.edu.iq While simple, these methods are generally less specific than chromatographic techniques.

Strategies for Sample Preparation and Matrix Effect Mitigation

Effective sample preparation is crucial for accurate analysis, serving to isolate and concentrate the analyte from the sample matrix and remove potential interferences. researchgate.net For aqueous samples such as river or seawater, solid-phase extraction (SPE) is a widely used technique. nih.gov Polymeric sorbents like Oasis HLB are effective for retaining polar compounds like brominated phenols over a wide pH range. researchgate.net The sample is passed through the SPE cartridge, interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent. Liquid-liquid extraction (LLE) with a suitable organic solvent is another common approach. nih.govresearchgate.net

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, can be a significant issue, especially in LC-MS/MS. To mitigate these effects, several strategies are employed:

Internal Standards: An isotopically labeled version of the analyte (e.g., ¹³C-labeled Hydroquinone, 2-methyl-3,5,6-tribromo-) is the ideal internal standard, as it co-elutes and experiences the same matrix effects. If unavailable, a structurally similar compound can be used.

Matrix-Matched Calibration: Standards are prepared in an extract of a blank sample matrix that is free of the analyte. This ensures that the calibration standards and the samples experience similar matrix effects.

Dilution: Simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's signal.

Advanced Chemical Applications in Materials and Synthesis

Role as a Building Block in Complex Organic Synthesis

The highly functionalized aromatic ring of 2-methyl-3,5,6-tribromohydroquinone, possessing both hydroxyl and bromo substituents, positions it as a versatile building block for the synthesis of more complex molecules. The differential reactivity of these functional groups allows for selective transformations, making it a potentially valuable intermediate in multi-step synthetic pathways.

The bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the formation of carbon-carbon bonds. This would allow for the introduction of a wide range of substituents, leading to the construction of intricate molecular architectures. The hydroxyl groups, on the other hand, can be readily converted into ethers or esters, or participate in condensation reactions.

Furthermore, the regiochemistry of the substituents—a methyl group and three bromine atoms on a hydroquinone (B1673460) core—offers the potential for regioselective reactions, a critical aspect in the synthesis of complex target molecules. The steric and electronic effects of the existing substituents would direct the approach of incoming reagents to specific positions on the aromatic ring.

Table 1: Potential Synthetic Transformations of 2-methyl-3,5,6-tribromohydroquinone

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted methylhydroquinone |

| Etherification | Alkyl halide, base | Dialkoxy-methyl-tribromobenzene |

| Oxidation | Oxidizing agent (e.g., FeCl₃) | 2-methyl-3,5,6-tribromo-p-benzoquinone |

Potential in Functional Materials Science

The inherent properties of the hydroquinone moiety, particularly its reversible oxidation to a quinone, suggest that 2-methyl-3,5,6-tribromohydroquinone could be a valuable component in the design of functional materials.

Redox-Active Components

Hydroquinones and their corresponding quinones are well-known redox-active couples. This reversible two-electron, two-proton process is fundamental to their function in various applications. The presence of electron-withdrawing bromine atoms on the aromatic ring of 2-methyl-3,5,6-tribromohydroquinone would significantly influence its redox potential compared to unsubstituted hydroquinone. This tailored redox activity could be exploited in the development of:

Cathode materials for batteries: The ability to undergo reversible oxidation and reduction makes hydroquinone derivatives attractive for energy storage applications.

Redox mediators in catalysis: The compound could facilitate electron transfer processes in various chemical reactions.

Sensors: Changes in the oxidation state of the hydroquinone could be coupled to a detectable signal (e.g., colorimetric or electrochemical) for the sensing of specific analytes.

Research on polybrominated diphenyl ether (PBDE) derived quinone/hydroquinone metabolites has shown that these compounds possess significant nucleophilic and redox properties. nih.gov This supports the potential for 2-methyl-3,5,6-tribromohydroquinone to exhibit interesting redox behavior.

Polymer Precursors

The two hydroxyl groups of 2-methyl-3,5,6-tribromohydroquinone provide reactive sites for polymerization reactions. It could potentially serve as a monomer or a cross-linking agent in the synthesis of various polymers, such as polyesters, polyethers, and polycarbonates. The incorporation of the bulky and halogen-rich unit into a polymer backbone would be expected to impart specific properties to the resulting material, including:

Flame retardancy: The high bromine content could enhance the fire-resistant properties of the polymer.

Thermal stability: The rigid aromatic structure might contribute to a higher decomposition temperature.

Modified solubility and chemical resistance: The presence of both polar hydroxyl groups and nonpolar brominated aromatic rings could lead to unique solubility characteristics.

Green Chemistry Principles in Synthesis and Application

While specific green chemistry protocols for the synthesis of 2-methyl-3,5,6-tribromohydroquinone have not been reported, general principles can be applied to its hypothetical production and use.

A potential "greener" synthesis of hydroquinone derivatives involves the use of water as a solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. ijche.com For the oxidation of hydroquinones to quinones, methods utilizing molecular oxygen as the oxidant and non-metallic catalysts are being explored to reduce metal contamination and environmental impact. google.com Furthermore, sustainable photoredox chemistry offers an unconventional and atom-economical approach to functionalized hydroquinones. rsc.org

In the context of its synthesis, the bromination of the parent 2-methylhydroquinone would be a key step. The presence of the methyl group is known to hinder the bromination of the hydroquinone ring, which suggests that forcing conditions might be necessary to achieve tribromination. This presents a challenge for developing an energy-efficient and environmentally benign synthesis.

From an application perspective, the use of 2-methyl-3,5,6-tribromohydroquinone as a flame retardant in polymers would need to be carefully evaluated for its environmental fate and potential to form persistent organic pollutants, a known issue with some brominated flame retardants. The development of biodegradable polymers incorporating this unit or efficient recycling methods would be crucial considerations.

Future Research Directions and Challenges

Development of Eco-Friendly and Scalable Synthetic Routes

A primary challenge in the study of polyhalogenated compounds is the development of synthetic methodologies that are both environmentally benign and amenable to large-scale production. Traditional bromination methods often rely on harsh reagents and produce significant waste streams. Future research will need to focus on greener alternatives. This includes the investigation of:

Catalytic Bromination: Utilizing catalysts that can efficiently and selectively introduce bromine atoms onto the hydroquinone (B1673460) scaffold with high atom economy.

Solvent-Free or Green Solvent Systems: Exploring reaction conditions that minimize or eliminate the use of hazardous organic solvents.

Flow Chemistry: Implementing continuous flow processes that can offer better control over reaction parameters, improve safety, and facilitate scalability.

The development of such methods is crucial for making 2-methyl-3,5,6-tribromohydroquinone and its derivatives more accessible for further study and potential applications.

Elucidation of Unexplored Reaction Mechanisms

The reactivity of 2-methyl-3,5,6-tribromohydroquinone is largely uncharted territory. The interplay of the hydroxyl groups, the methyl group, and the three bromine atoms on the aromatic ring suggests a complex and interesting chemical behavior. Key areas for mechanistic investigation include:

Oxidation-Reduction Chemistry: Understanding the electrochemical properties and the mechanism of its conversion to the corresponding quinone.

Nucleophilic and Electrophilic Substitution: Probing the reactivity of the aromatic ring and the potential for displacement of the bromine atoms under various conditions.

Influence of Substituents: Systematically studying how the electronic and steric effects of the methyl and bromo groups influence the reaction pathways.

Unraveling these mechanisms will provide a fundamental understanding of the compound's chemical nature and guide its application in synthesis.

Identification of Novel Chemical Transformations

Beyond understanding its fundamental reactivity, a significant research direction is the discovery of new chemical transformations that 2-methyl-3,5,6-tribromohydroquinone can undergo. This could lead to the synthesis of novel molecular architectures with unique properties. Potential areas of exploration include:

Cross-Coupling Reactions: Utilizing the bromo substituents as handles for forming new carbon-carbon and carbon-heteroatom bonds.

Polymerization: Investigating its potential as a monomer for the synthesis of novel halogenated polymers with tailored electronic or material properties.

Photochemical Reactions: Exploring its behavior under photochemical conditions to access unique reactive intermediates and products.

The discovery of novel reactions will expand the synthetic utility of this compound and open doors to new materials and functional molecules.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To achieve a comprehensive understanding of the structure, reactivity, and mechanisms of 2-methyl-3,5,6-tribromohydroquinone, the integration of modern analytical and theoretical tools is essential.

| Technique | Application in Research |

| Advanced NMR Spectroscopy | Elucidation of complex structures and monitoring of reaction kinetics. |

| Mass Spectrometry | Identification of reaction intermediates and products. |

| X-ray Crystallography | Unambiguous determination of molecular structure and solid-state packing. |

| Computational Chemistry (DFT) | Modeling reaction pathways, predicting spectroscopic properties, and understanding electronic structure. |

By combining experimental data with high-level computational studies, researchers can gain unprecedented insight into the intricate details of reaction mechanisms and predict the properties of new derivatives. This synergistic approach will be instrumental in overcoming the existing knowledge gaps and accelerating progress in the chemistry of 2-methyl-3,5,6-tribromohydroquinone.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 2-methyl-3,5,6-tribromo-hydroquinone in environmental samples?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used for quantification, leveraging hydroquinone derivatives' absorbance properties. However, bromination alters retention times and ionization efficiency, necessitating method optimization. Mass spectrometry (MS) with electrospray ionization (ESI) is recommended for enhanced specificity, particularly in complex matrices. For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity. Calibration standards must account for potential matrix effects, and deuterated internal standards (e.g., ¹³C-labeled analogs) enhance accuracy .

Basic: How can researchers synthesize 2-methyl-3,5,6-tribromo-hydroquinone with high purity?

Answer:

Synthesis typically involves regioselective bromination of 2-methyl-hydroquinone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A solvent system like acetic acid or dichloromethane facilitates electrophilic substitution at the 3,5,6 positions. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate control. Post-synthesis, purification via silica gel column chromatography (hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol yields >95% purity. Characterization requires NMR (¹H/¹³C) and elemental analysis to confirm substitution patterns .

Advanced: What experimental approaches are used to study the anaerobic degradation pathways of brominated hydroquinone derivatives?

Answer:

Anaerobic microcosm assays with methanogenic consortia are employed to track reductive dehalogenation. Cultures are spiked with 2-methyl-3,5,6-tribromo-hydroquinone and incubated under nitrogen/CO₂ atmospheres. Metabolites (e.g., debrominated intermediates, phenol) are quantified via gas chromatography-mass spectrometry (GC-MS). Bromide ion release is measured ion chromatographically. Comparative genomic analysis of microbial communities (via 16S rRNA sequencing) identifies dehalogenase-producing taxa. Controls with bromoethanesulfonate (a methanogenesis inhibitor) differentiate biotic/abiotic degradation pathways .

Advanced: How do structural modifications like bromination affect the redox properties and reactivity of hydroquinone in chemical reactions?

Answer:

Bromine's electron-withdrawing effect lowers the redox potential of hydroquinone, altering its reducing capacity. Cyclic voltammetry (CV) in acetonitrile reveals shifts in oxidation peaks (e.g., from ~0.3 V to 0.6 V vs. Ag/AgCl). Bromination also increases steric hindrance, reducing polymerization rates in oxidative environments. Kinetic studies using stopped-flow spectrophotometry quantify reaction rates with oxidants like hydrogen peroxide. Computational modeling (DFT) predicts electron density distribution and active sites for electrophilic attacks .

Advanced: What strategies mitigate the oxidative instability of 2-methyl-3,5,6-tribromo-hydroquinone in experimental formulations?

Answer:

Co-formulation with antioxidants like N-acetylcysteine (NAC, 0.05–0.1% w/w) significantly reduces oxidation by scavenging free radicals. pH adjustment to 4–6 (using citrate buffers) minimizes autoxidation. Storage under inert gas (argon) in amber vials prevents photodegradation. Stability-indicating assays (e.g., accelerated aging at 40°C/75% RH) monitor degradation products via HPLC. Lyophilization improves long-term stability for biological studies .

Advanced: How can proteomic analysis elucidate the cellular response to brominated hydroquinone-induced oxidative stress?

Answer:

Two-dimensional differential gel electrophoresis (2D-DIGE) identifies protein expression changes in exposed cell lines (e.g., HL60). Tryptic digests are analyzed via liquid chromatography-tandem MS (LC-MS/MS) to detect oxidative stress markers (e.g., GSTP1, PDIA1). Redox-sensitive proteins are validated using Western blotting with phospho-specific antibodies. Co-treatment with NAC confirms oxidative pathways. Pathway enrichment analysis (IPA or STRING) links protein clusters to apoptosis or detoxification mechanisms .

Basic: What are the validated protocols for assessing the ecotoxicological impact of 2-methyl-3,5,6-tribromo-hydroquinone on aquatic organisms?

Answer:

Standard OECD Test No. 202 (Daphnia magna acute immobilization) and No. 201 (Algal growth inhibition) are used for acute toxicity. Chronic exposure assays (e.g., 21-day fish embryo toxicity test) evaluate teratogenicity. Bioaccumulation potential is assessed via log Kow measurements (shake-flask method). Sediment toxicity tests (e.g., Chironomus riparius) simulate environmental partitioning. LC50/EC50 values are compared to regulatory thresholds (e.g., EU REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.